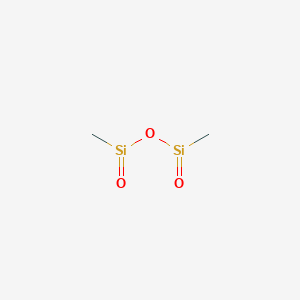![molecular formula C15H24O B14321572 Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- CAS No. 109278-26-4](/img/structure/B14321572.png)
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[720]undecan-5-one, 6,10,10-trimethyl-2-methylene- is a complex organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[720]undecane framework, which includes a ketone group at the 5-position and a methylene group at the 2-position The presence of three methyl groups at the 6 and 10 positions further distinguishes this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylene group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism by which Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- exerts its effects involves interactions with specific molecular targets. The ketone and methylene groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[7.2.0]undecan-2-one, 5-hydroxy-10,10-dimethyl-6-methylene-
- 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol
- Bicyclo[7.2.0]undecan-5-ol, 10,10-dimethyl-2,6-bis(methylene)-
Uniqueness
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- is unique due to its specific arrangement of functional groups and the presence of three methyl groups at the 6 and 10 positions. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
109278-26-4 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undecan-5-one |
InChI |
InChI=1S/C15H24O/c1-10-6-8-14(16)11(2)5-7-13-12(10)9-15(13,3)4/h11-13H,1,5-9H2,2-4H3 |
Clé InChI |
GWBJPNAWYMBRLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(CC2(C)C)C(=C)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



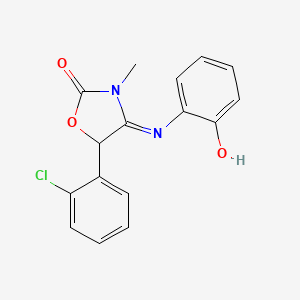
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
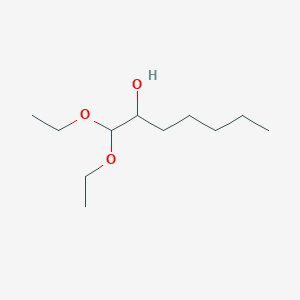
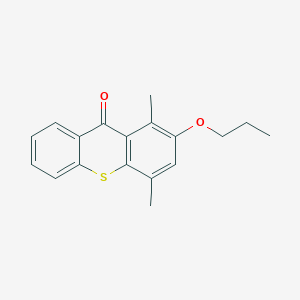
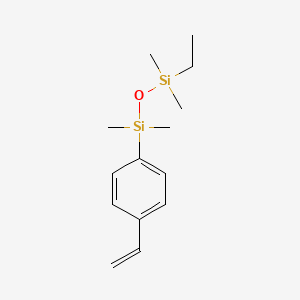
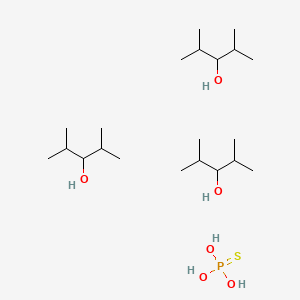

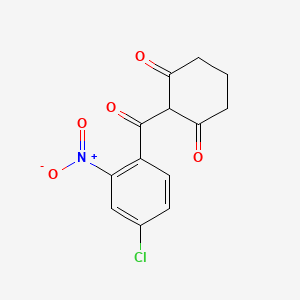
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
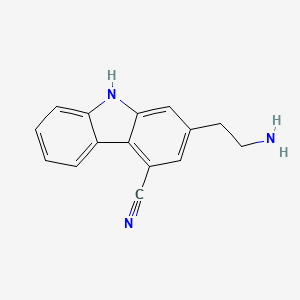
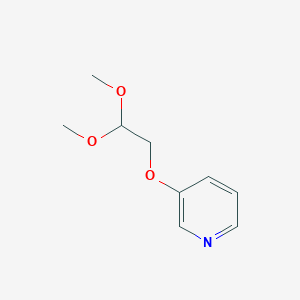
![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)
